molecular formula C10H8N2O B12510651 7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile

7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile

Katalognummer: B12510651
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: QLLTUFJESTWWKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₈N₂O It is known for its unique structure, which includes an indene core with an amino group at the 7th position, a carbonyl group at the 1st position, and a nitrile group at the 4th position

Vorbereitungsmethoden

The synthesis of 7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile typically involves organic synthesis techniques. One common method involves the reaction of 3-(2-cyanophenyl)propanoic acid with appropriate reagents to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.

Analyse Chemischer Reaktionen

7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the carbonyl group, potentially converting it into an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the carbonyl and nitrile groups can participate in various interactions, influencing the compound’s overall activity. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile include:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H8N2O

Molekulargewicht

172.18 g/mol

IUPAC-Name

7-amino-1-oxo-2,3-dihydroindene-4-carbonitrile

InChI

InChI=1S/C10H8N2O/c11-5-6-1-3-8(12)10-7(6)2-4-9(10)13/h1,3H,2,4,12H2

InChI-Schlüssel

QLLTUFJESTWWKW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=C(C=CC(=C21)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.